Metal-Free Triazole Formation vs. CuAAC
In the Sakai reaction, α,α‑dichlorotosylhydrazone 1a (this compound) reacts with primary amines (e.g., (S)-1-phenylethylamine) to give the 1,4‑disubstituted triazole in quantitative yield after only 30 minutes at ambient temperature, without any metal catalyst [1]. In contrast, the widely used copper-catalyzed azide‑alkyne cycloaddition (CuAAC) requires a copper(I) catalyst, often uses elevated temperatures, and can suffer from copper contamination in the product [2].
| Evidence Dimension | Reaction conditions and yield |
|---|---|
| Target Compound Data | Quantitative yield, 30 min, 25 °C, no metal catalyst |
| Comparator Or Baseline | CuAAC: typically requires Cu(I), variable time/temperature, yields 70-95% |
| Quantified Difference | Metal‑free; 30 min vs. hours; ambient vs. elevated temperature |
| Conditions | Sakai reaction: primary amine (e.g., (S)-1-phenylethylamine), 1a, DiPEA, MeCN/EtOH, 25 °C |
Why This Matters
The metal‑free, ambient‑temperature conditions of the Sakai reaction eliminate copper contamination, making it suitable for biological and material science applications where trace metals are incompatible.
- [1] van Berkel, S.S., Brauch, S., Gabriel, L., Henze, M., Stark, S., Vasilev, D., Wessjohann, L.A., Abbas, M. & Westermann, B. (2012). Traceless Tosylhydrazone-Based Triazole Formation: A Metal-Free Alternative to Strain-Promoted Azide–Alkyne Cycloaddition. Angewandte Chemie International Edition, 51(22), 5343-5346. View Source
- [2] Rostovtsev, V.V., Green, L.G., Fokin, V.V. & Sharpless, K.B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. View Source
